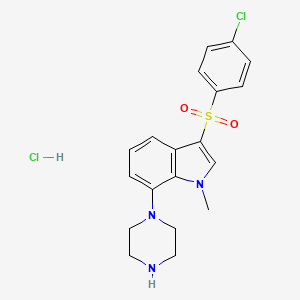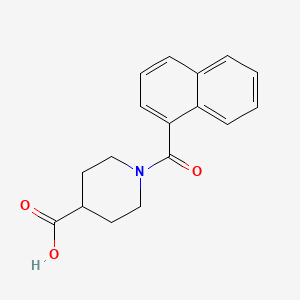![molecular formula C20H15N3O4 B2357900 1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1324207-73-9](/img/structure/B2357900.png)
1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of significant interest in the pharmaceutical industry, particularly for the treatment of central nervous system disorders .
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those related to the specified chemical structure, are often synthesized for their unique properties and potential applications in medicinal chemistry and materials science. For example, the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates the interest in creating compounds with specific biological or physical properties. These compounds have been synthesized in good yields and analyzed for their molecular structure, charge distribution, and potential as nonlinear optical (NLO) materials, indicating their relevance in scientific research for applications such as drug development and materials engineering (Almansour et al., 2016).
Biological Activity Studies
Research on heterocyclic compounds often focuses on their biological activities, including their potential as antibacterial, antifungal, and anti-inflammatory agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies are crucial for the development of new therapeutic agents, indicating the broader application of such heterocyclic compounds in medicine and pharmacology (Abu‐Hashem et al., 2020).
Material Science Applications
The synthesis and study of heterocyclic compounds also extend to material science, where their unique chemical structures can lead to materials with novel properties. For example, the preparation of ordered polymers through direct polycondensation using nonsymmetric monomers demonstrates the potential of these compounds in creating new materials with specific, desired characteristics (Yu et al., 1999).
Mechanism of Action
Target of Action
The primary target of the compound 1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By inhibiting this receptor, the compound can modulate the dopaminergic signaling pathways in the brain.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by this compound affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the Dopamine D2 receptor . This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders related to this pathway.
Future Directions
properties
IUPAC Name |
1-methyl-2-oxo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-23-10-4-5-13(20(23)26)18(24)21-12-8-9-16-14(11-12)19(25)22-15-6-2-3-7-17(15)27-16/h2-11H,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLOOGRYNOOAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

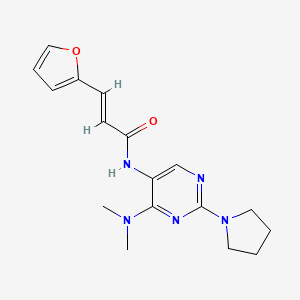
![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)


![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)



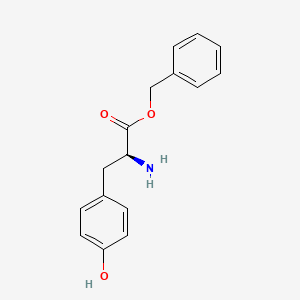

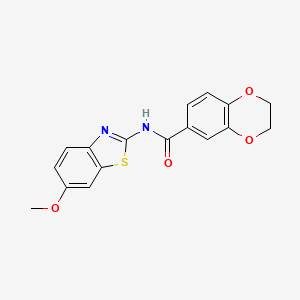
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)
